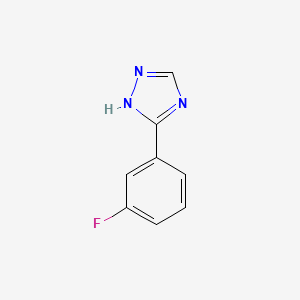
3-(3-Fluorophenyl)-4H-1,2,4-triazole
Overview
Description
3-(3-Fluorophenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Fluorophenyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The unique structure of 1,2,4-triazoles allows for various modifications that can enhance their biological efficacy.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a triazole ring substituted with a fluorophenyl group. This substitution is crucial for its biological activity.
Antibacterial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:
- Synthesis and Testing : Various studies have synthesized triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Compounds derived from this compound have demonstrated potent antibacterial activity comparable to established antibiotics like ciprofloxacin and levofloxacin. In particular, modifications at the C-3 position of the triazole ring have been linked to enhanced antibacterial effects .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some synthesized compounds were found to be as low as 3.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
Antifungal Activity
The antifungal properties of triazoles are well-documented:
- Broad Spectrum : Compounds containing the triazole ring have been effective against various fungal strains. For example, derivatives have shown activity against Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of traditional antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives have also been explored:
- Cytokine Production : Studies indicate that these compounds can modulate cytokine production in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines like TNF-α by up to 60% at certain concentrations . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The anticancer potential of triazoles is an emerging area of research:
- Cell Line Studies : Some derivatives have been tested on cancer cell lines such as Hep G2 (liver cancer) and have shown promising results in inhibiting cell proliferation . The structure-activity relationship indicates that specific substitutions can enhance anticancer efficacy.
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Gadegoni et al., 2013 | Various triazole derivatives | Antibacterial | MIC as low as 3.25 µg/mL against M. smegmatis |
| Muthal et al., 2020 | Triazole hybrids | Antimicrobial | Higher activity than ciprofloxacin against multiple strains |
| Ceylan et al., 2016 | Mannich bases from triazoles | Antimicrobial | Enhanced activity against Yersinia pseudotuberculosis compared to ampicillin |
| PMC Article Review (2020) | General triazole derivatives | Antifungal & Anti-inflammatory | Broad spectrum against fungi; modulation of TNF-α levels |
Properties
IUPAC Name |
5-(3-fluorophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFDELXTQCRWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















